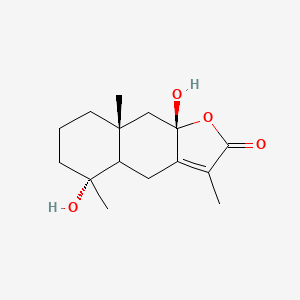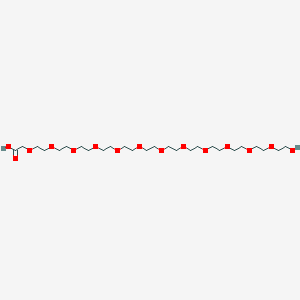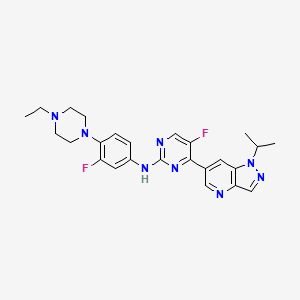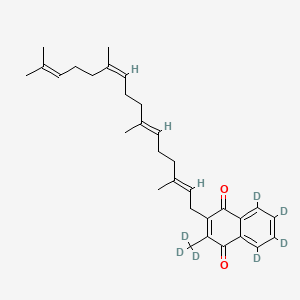
CHK1 inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Checkpoint kinase 1 (CHK1) inhibitors are a class of compounds that target the CHK1 enzyme, a serine/threonine kinase involved in the DNA damage response. CHK1 plays a crucial role in maintaining the integrity of cellular DNA by halting cell cycle progression to allow for DNA repair. Inhibiting CHK1 can enhance the efficacy of DNA-damaging agents used in cancer therapy by preventing cancer cells from repairing their DNA, leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CHK1 inhibitors often involves structure-guided evolution and scaffold morphing strategies. For example, pyrazolopyridine inhibitors were optimized to isoquinolines through multiple scaffold morphing steps, including tricyclic pyrimido[2,3-b]azaindoles and N-(pyrazin-2-yl)pyrimidin-4-amines . The synthetic routes typically involve:
- Fragment-based screening to identify initial hits.
- Optimization of these hits through structure-based understanding of CHK1 binding.
- Multiple scaffold morphing steps to improve potency and selectivity.
Industrial Production Methods
Industrial production methods for CHK1 inhibitors are not extensively detailed in the literature. the general approach involves large-scale synthesis using optimized synthetic routes and reaction conditions identified during the drug development process .
Análisis De Reacciones Químicas
Types of Reactions
CHK1 inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific CHK1 inhibitor and the reaction conditions. For example, the optimization of pyrazolopyridines to isoquinolines resulted in potent and selective CHK1 inhibitors .
Aplicaciones Científicas De Investigación
CHK1 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the DNA damage response and cell cycle regulation.
Biology: Employed to investigate the role of CHK1 in cellular processes and its interactions with other proteins.
Medicine: Developed as potential cancer therapeutics, particularly in combination with DNA-damaging agents and radiotherapy
Mecanismo De Acción
CHK1 inhibitors exert their effects by targeting the CHK1 enzyme, which is activated through phosphorylation by upstream kinases such as ataxia telangiectasia and Rad3-related (ATR). By inhibiting CHK1, these compounds disrupt the normal cell cycle progression and DNA repair processes, leading to cell death . The molecular targets and pathways involved include:
CHK1 enzyme: The primary target of these inhibitors.
ATR kinase: An upstream activator of CHK1.
DNA damage response pathways: Involved in the repair of DNA damage and cell cycle regulation.
Comparación Con Compuestos Similares
CHK1 inhibitors can be compared with other similar compounds, such as:
CHK2 inhibitors: Target the CHK2 enzyme, which also plays a role in the DNA damage response but has distinct functions compared to CHK1.
ATR inhibitors: Target the ATR kinase, an upstream activator of CHK1.
Wee1 inhibitors: Target the Wee1 kinase, another regulator of the cell cycle.
CHK1 inhibitors are unique in their ability to specifically target the CHK1 enzyme, making them valuable tools in cancer therapy, particularly in combination with other DNA-damaging agents .
Propiedades
Fórmula molecular |
C17H21BrN4O |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H21BrN4O/c18-12-5-6-13-15(16(12)22-7-1-2-11(19)9-22)14(8-20-13)21-17(23)10-3-4-10/h5-6,8,10-11,20H,1-4,7,9,19H2,(H,21,23)/t11-/m1/s1 |
Clave InChI |
HZEPWUQMONRPSF-LLVKDONJSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N |
SMILES canónico |
C1CC(CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)




![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)

